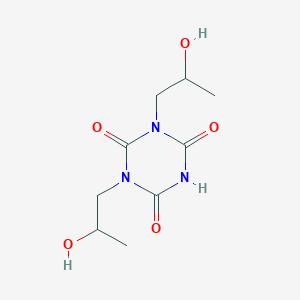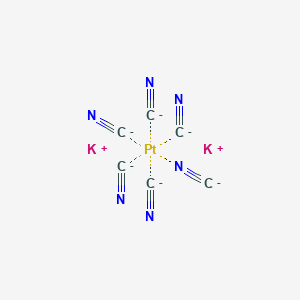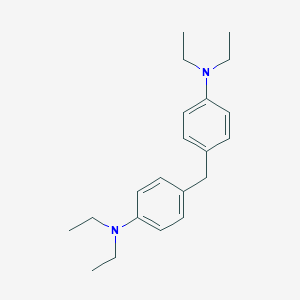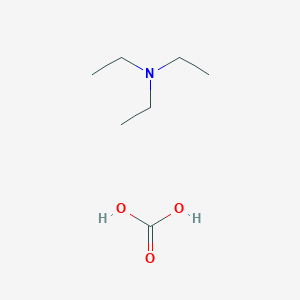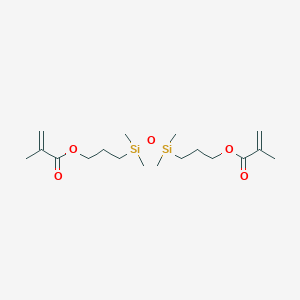
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
Overview
Description
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C18H34O5Si2 and a molecular weight of 386.63 g/mol . It is a colorless or pale yellow liquid with low viscosity and low surface tension . This compound is commonly used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, also known as 3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, is primarily used as a surfactant . Its primary targets are the surfaces of various materials where it acts to reduce surface tension, thereby improving wettability and dispersion properties .
Mode of Action
The compound interacts with its targets by adhering to the surface of materials, reducing surface tension, and promoting better dispersion of substances. This interaction results in improved wettability and dispersion properties .
Biochemical Pathways
It is known that the compound plays a role in the formation of silicone polymers or silicone resins .
Pharmacokinetics
It is known that the compound is sensitive to water and reacts with aqueous base . This suggests that its bioavailability could be influenced by the presence of water and other environmental factors.
Result of Action
The primary result of the compound’s action is the reduction of surface tension on various materials, leading to improved wettability and dispersion . This makes it useful in a variety of applications, including as a component in lubricants, greases, anti-foaming agents, and thickeners .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its reactivity with aqueous base suggests that its efficacy and stability could be affected by the presence of water . Additionally, it is recommended to store the compound at temperatures below 5°C , indicating that temperature can also impact its stability.
Preparation Methods
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be synthesized through the reaction of 3-(chlorodimethylsilyl)propyl methacrylate with water under controlled conditions . The reaction involves cooling 600g of water to below 5°C, slowly adding the intermediate product, restoring room temperature, and stirring for 8 hours. The organic phase is then separated, washed with water to neutral, dried with anhydrous sodium sulfate, filtered, and the low boiling point substances are removed under reduced pressure to obtain the final product with a yield of 97% .
Chemical Reactions Analysis
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrolysis: Reacts with aqueous base.
Polymerization: Can undergo free radical polymerization due to the presence of methacryloxy groups.
Substitution: Reacts with nucleophiles to form substituted products.
Common reagents used in these reactions include bases for hydrolysis and initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be compared with other similar compounds such as:
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Used in the synthesis of functional poly(siloxane amine)s.
1,3-Bis(3-methacryloyloxypropyl)-1,1,3,3-tetramethyldisiloxane: Similar in structure and used in similar applications.
The uniqueness of this compound lies in its specific combination of methacryloxy groups and silicon atoms, which impart unique properties such as low viscosity and excellent adhesion .
Properties
IUPAC Name |
3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLDVXQTMSDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939973 | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18547-93-8 | |
| Record name | 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18547-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018547938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B91436.png)

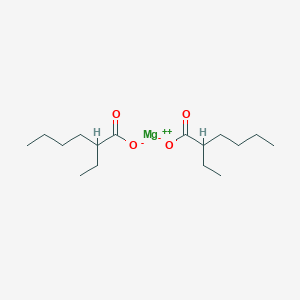
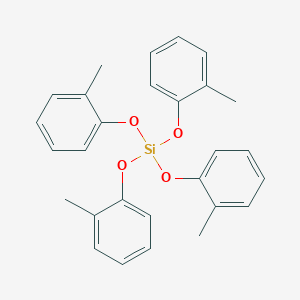
![1-chloro-2-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B91444.png)

